molecular formula C9H15N3O B11716371 (Z)-N-[1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine

(Z)-N-[1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine

Cat. No.: B11716371
M. Wt: 181.23 g/mol
InChI Key: QYXVMXMVGPIMIW-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-[1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a methyl and propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine typically involves the condensation of 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.

Scientific Research Applications

(Z)-N-[1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (Z)-N-[1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-[1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

(NE)-N-[1-(5-methyl-1-propylpyrazol-4-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C9H15N3O/c1-4-5-12-8(3)9(6-10-12)7(2)11-13/h6,13H,4-5H2,1-3H3/b11-7+

InChI Key

QYXVMXMVGPIMIW-YRNVUSSQSA-N

Isomeric SMILES

CCCN1C(=C(C=N1)/C(=N/O)/C)C

Canonical SMILES

CCCN1C(=C(C=N1)C(=NO)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.